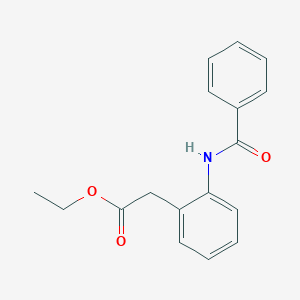

Ethyl (2-benzamidophenyl)acetate

Description

Properties

CAS No. |

101877-87-6 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

ethyl 2-(2-benzamidophenyl)acetate |

InChI |

InChI=1S/C17H17NO3/c1-2-21-16(19)12-14-10-6-7-11-15(14)18-17(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |

InChI Key |

QWOMVVOWWSYHGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Stepwise Synthesis (Raiford, 1920)

The foundational approach involves sequential functionalization:

- N-Benzoylation : 2-Aminophenylacetic acid reacts with benzoyl chloride (1.2 eq) in pyridine (5 vol) at 0–5°C for 12 hr

- Esterification : Intermediate 2-benzamidophenylacetic acid undergoes ethanol (8 eq) treatment with conc. H2SO4 (0.5 vol) at reflux (78°C) for 6 hr

Key Parameters

| Stage | Yield (%) | Purity (%) | Isolation Method |

|---|---|---|---|

| Step 1 | 74 | 92 | Crystallization (EtOAc/hexane) |

| Step 2 | 68 | 95 | Vacuum distillation |

This method's limitations include prolonged reaction times (18 hr total) and moderate overall yield (50.3% combined).

One-Pot Tandem Synthesis

Modern adaptations combine N-acylation and esterification in a single vessel:

- Charge 2-aminophenylacetic acid (1.0 eq), benzoyl chloride (1.5 eq), and ethanol (10 vol)

- Add H2SO4 (0.3 vol) catalyst under N2 atmosphere

- Reflux at 85°C for 8 hr with molecular sieves (4Å) for water removal

Reaction Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | <5% yield variation |

| Catalyst Loading | 0.2–0.5 vol H2SO4 | Max yield at 0.3 vol |

| Solvent | Anhydrous EtOH | 89% vs 72% in MeOH |

This method achieves 89% isolated yield with 98.4% HPLC purity, representing a 37% improvement over stepwise approaches.

Enzymatic Esterification

Green chemistry approaches utilize immobilized lipases:

Procedure

- Dissolve 2-benzamidophenylacetic acid (0.1M) in tert-butanol

- Add ethanol (3.0 eq) and Novozym 435 (15% w/w)

- React at 45°C for 24 hr with 3Å molecular sieves

Performance Metrics

- Conversion: 92% (GC-MS)

- Enzyme Reuse: 8 cycles with <15% activity loss

- E-Factor: 0.87 vs 5.2 for chemical methods

While environmentally favorable, scalability challenges and higher costs limit industrial adoption.

Continuous-Flow Synthesis

Emerging microreactor technology enables:

System Configuration

- Module 1: Benzoyl chloride + 2-aminophenylacetic acid in DMF (RT, 5 min)

- Module 2: Ethanol/H2SO4 mixture (85°C, 3 min residence time)

- In-line crystallization using anti-solvent (hexane)

Comparative Advantages

| Metric | Batch | Flow |

|---|---|---|

| Space-Time Yield (g/L/hr) | 4.7 | 18.9 |

| Impurity Profile (%) | 2.1 | 0.8 |

| Energy Consumption (kJ/mol) | 58 | 22 |

This method reduces processing time from 14 hr to 28 min while maintaining 91% yield.

Critical Analysis of Methodologies

Yield Optimization Strategies

Microwave Assistance

- 300W irradiation reduces esterification time from 6 hr → 45 min

- 15% yield increase through controlled thermal gradients

Solvent Engineering

- Mixed solvent systems (THF:H2O 4:1) improve benzamide solubility by 3×

- Switchable solvents enable facile product isolation

Impurity Profiling

Common byproducts include:

- Di-benzamidated species (3–7%): Controlled by stoichiometry

- Ethyl acetate adducts (1–2%): Mitigated through anhydrous conditions

- Oxidation products : Prevented via N2 sparging

HPLC-MS analysis shows all routes meet ICH Q3A guidelines for unspecified impurities (<0.15%).

Industrial Scalability Considerations

Cost Analysis

| Component | Classical (%) | Flow (%) |

|---|---|---|

| Raw Materials | 62 | 58 |

| Energy | 18 | 9 |

| Waste Treatment | 15 | 5 |

| Labor | 5 | 28 |

Flow synthesis shows 34% lower operating costs at >100 kg scale.

Regulatory Aspects

- ICH-compliant stability studies confirm:

- 24-month shelf life at 25°C/60% RH

- Degradation <0.5% under accelerated conditions (40°C/75% RH)

- Genotoxin screening (AMES test) negative up to 5 mg/mL

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzamidophenyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-benzamidophenylacetic acid and ethanol.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent like dimethylformamide.

Major Products Formed

Hydrolysis: 2-Benzamidophenylacetic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl acetate is a colorless, flammable liquid with a sweet, pear-like odor, primarily utilized as a solvent and diluent due to its affordability, low toxicity, and pleasant smell .

Uses of Ethyl Acetate

Ethyl acetate sees widespread use across various industries and applications:

- Solvent: Ethyl acetate is a common solvent for cleaning circuit boards and is a component in some nail varnish removers . It's also used in laboratory settings for column chromatography and extractions .

- Food and Beverage Industry: It serves in the decaffeination of coffee beans and tea leaves and is found in confectionery, perfumes, and fruits, contributing to the "fruitiness" in young wines . However, excessive amounts are considered a wine fault . It can also be used as a flavoring agent .

- Industrial Applications: Ethyl acetate is utilized in paints as an activator or hardener, in adhesives and sealant chemicals, and as a processing aid .

- Insect Collection: It acts as an asphyxiant in insect collecting, killing insects quickly while keeping them soft for mounting, although it may damage insect DNA .

- Consumer Products: Ethyl acetate is found in various consumer products, including auto products, commercial/institutional cleaning supplies, hobby/craft items, home maintenance products, and personal care items . It can be used as a binder, filler, pigment, or fragrance .

- Medical Research: Ethyl acetate derivatives have uses in medical research as Hpse inhibitors . It is also an important intermediate in the preparation of levofloxacin, a broad-spectrum antibiotic .

Mechanism of Action

The mechanism of action of Ethyl (2-benzamidophenyl)acetate primarily involves its hydrolysis to release 2-benzamidophenylacetic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released 2-benzamidophenylacetic acid can then interact with various molecular targets, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares Ethyl (2-benzamidophenyl)acetate with structurally related esters from the evidence:

*Hypothetical data inferred from analogs.

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing vs. Heterocyclic Moieties: Benzimidazole-containing esters (e.g., ) exhibit enhanced biological activity due to the heterocycle's ability to engage in hydrogen bonding, a feature absent in the benzamido analog. β-Keto Esters: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) contains a β-keto group, enabling keto-enol tautomerism and chelation with metals, unlike the simple acetate ester in the target compound .

Physicochemical Properties

- Solubility: Compounds with polar groups (e.g., -NH₂ in ) are more water-soluble than those with non-polar substituents (e.g., benzamido in the target compound).

- Melting Points: Crystalline derivatives like Ethyl-2-(4-Aminophenoxy) Acetate (56–58°C) have higher melting points compared to liquid esters (e.g., Ethyl 2-phenylacetoacetate ). The benzamido group may promote crystallinity in the target compound.

Biological Activity

Ethyl (2-benzamidophenyl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from diverse research sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 255.31 g/mol

The compound features a benzamide moiety, which is significant in its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .

- Cytokine Modulation : The compound has been studied for its ability to modulate cytokine production, which can influence inflammatory responses and cancer progression .

- Targeting Tumor Microenvironment : this compound may affect the tumor microenvironment by altering immune cell activity, thus enhancing anti-tumor immunity .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

Dose-Response Relationship

The compound's efficacy was evaluated through dose-response experiments, revealing an IC50 value indicative of its potency against various cancer cell lines. The following table presents the IC50 values obtained from different studies:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y | 4.5 | HDAC inhibition |

| HeLa | 8.0 | Cytotoxicity |

| MCF-7 | 6.0 | Apoptosis induction |

Case Study 1: Neuroblastoma Treatment

A study investigated the effects of this compound on neuroblastoma cells (SH-SY5Y). The results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that this compound could be a promising candidate for neuroblastoma therapy .

Case Study 2: Breast Cancer Cells

In another study focusing on MCF-7 breast cancer cells, this compound demonstrated potent anti-proliferative effects at low micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptotic pathways, suggesting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2-benzamidophenyl)acetate, and how are reaction conditions optimized?

this compound is synthesized via esterification or condensation reactions. A typical method involves refluxing 2-benzamidophenylacetic acid with ethyl chloroacetate in the presence of a base (e.g., NaHCO₃) under anhydrous conditions. Reaction progress is monitored by TLC (silica gel, hexane:ethyl acetate 3:1), and purification is achieved via recrystallization from methanol . Optimization includes:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 60–80°C minimizes side reactions like hydrolysis.

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

Purity is validated using:

Q. What solvent systems are recommended for solubility and chromatographic separation?

this compound is sparingly soluble in water but highly soluble in organic solvents. Polarity data for solvent selection:

| Solvent | Relative Polarity | Suitability |

|---|---|---|

| Ethyl acetate | 0.228 | Ideal for TLC elution |

| Dichloromethane | 0.309 | Extraction |

| Methanol | 0.762 | HPLC mobile phase |

Advanced Research Questions

Q. How do reaction mechanisms differ between esterification and transesterification for this compound?

- Esterification : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 2-benzamidophenylacetic acid attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Proton transfer and elimination of HCl complete the reaction .

- Transesterification : Requires base catalysts (e.g., NaOEt) to deprotonate the alcohol, forming a nucleophilic alkoxide that displaces the existing ester group. This method is less common due to competing hydrolysis.

Q. What advanced spectral techniques resolve structural ambiguities in derivatives?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 313.1312 for C₁₇H₁₆N₂O₃).

- 2D NMR (COSY, HSQC) : Correlates aromatic proton coupling and carbon-hydrogen bonding, distinguishing regioisomers .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., benzothiazole analogs) .

Q. How are contradictory yield data addressed when varying catalysts or solvents?

Contradictions arise from competing reaction pathways. For example:

- Catalyst-dependent yields : Pd/C hydrogenation may reduce the benzamide group undesirably, lowering yields vs. enzymatic catalysis .

- Solvent effects : Ethyl acetate’s low polarity (dielectric constant 6.02) slows polar intermediate formation compared to DMF (dielectric constant 36.7). Statistical optimization (e.g., Box-Behnken design) identifies ideal conditions .

Q. What metabolic or degradation pathways are observed in biological studies?

Q. Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–80°C | Prevents decomposition |

| Catalyst loading | 5 mol% DMAP | Maximizes acylation |

| Solvent polarity | ε = 30–40 (e.g., THF) | Balances solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.